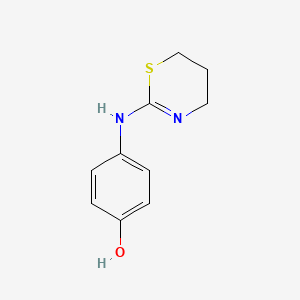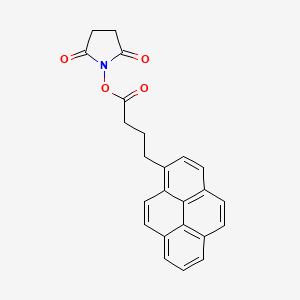
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol is a compound belonging to the thiazine and phenol chemical families. These families are known for their diverse biological activities and applications in various fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of thiazine derivatives often involves one-pot reactions or regioselective synthesis methods. For example, new 5,6-dihydro-1,3-thiazin-4-one derivatives have been synthesized using one-pot reactions involving morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate (Kulakov et al., 2015). Another approach reported the regioselective synthesis of di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives via a pseudo four-component hetero-Diels–Alder reaction (Mahato et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazine derivatives can be characterized using X-ray analysis, NMR, and mass spectrometry. For instance, the structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was determined by X-ray analysis, showcasing its high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Chemical Reactions and Properties
Thiazine derivatives participate in various chemical reactions, including interactions with thiols to form glutathione conjugates, which may undergo oxidation and addition reactions (Ludwig & Eyer, 1995). These reactions are crucial for understanding the compound's reactivity and potential biological activities.
Physical Properties Analysis
The physical properties of thiazine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties can be determined through spectroscopic studies and crystallography (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications. Molecular docking and quantum chemical calculations can provide insights into the compound's interaction with biological targets and its reactivity (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- Suppression of Epilepsy Progression: YM928, structurally related to 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol, demonstrates potent anticonvulsant effects. It effectively suppresses motor seizures and hampers the development of epilepsy in the rat kindling model, suggesting potential as an antiepileptic drug for complex partial seizures in humans (Yamashita et al., 2004).
- Antinociceptive Properties: Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines, structurally related to the compound , have shown promising antinociceptive properties, indicating potential for development as safer analgesic drugs (Alipour et al., 2014).
Neuroprotective and Anti-Inflammatory Effects
- Protective Effects Against Radiation-Induced Damage: Derivatives of 2-amino-5,6-dihydro-4H-1,3-thiazine show promise in shielding against radiation-induced hematopoietic and intestinal injuries in mice, suggesting potential application in mitigating the adverse effects of radiotherapy (Li et al., 2018).
Potential in Treating Inflammatory Skin Diseases
- PPARγ Agonist for Skin Conditions: Novel thiazolidinedione derivatives of α-lipoic acid, a potent antioxidant, have been developed. The prototype, BP-1003, and its derivatives are potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and display significant anti-inflammatory effects in mouse models of allergic contact dermatitis, indicating potential as oral and topical agents for inflammatory skin conditions (Venkatraman et al., 2004).
Antidiabetic Potential
- SGLT Inhibitors as Antidiabetic Agents: Compounds structurally related to 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol have been investigated as Na(+)-glucose cotransporter (SGLT) inhibitors, showing efficacy in reducing hyperglycemia and HbA1c in diabetic models, highlighting potential as antidiabetic agents (Tsujihara et al., 1999).
Direcciones Futuras
Thiazines and their derivatives are still largely unexplored for their pharmacological activities . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Thus, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration.
Propiedades
IUPAC Name |
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSMEDXRDDDMJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)
